1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2-chloro-6-fluorophenylmethyl group at the N1 position and a 2-(trifluoromethyl)phenyl carboxamide moiety at the C3 position. The compound’s structure combines halogenated aromatic systems (chlorine and fluorine) and a trifluoromethyl group, which are common in medicinal chemistry for enhancing metabolic stability, lipophilicity, and target binding affinity.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-15-5-3-6-16(22)13(15)11-27-10-12(8-9-18(27)28)19(29)26-17-7-2-1-4-14(17)20(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGHWSLRVPLCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Dihydropyridine ring
- Substituents :
- A 2-chloro-6-fluorophenyl group
- A trifluoromethylphenyl group
- A carboxamide functional group
This unique combination of substituents is hypothesized to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Research suggests that the presence of fluorine and chlorine atoms enhances lipophilicity, facilitating better membrane permeability and receptor binding affinity .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related dihydropyridine compounds. For instance:
- In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
- Mechanism : The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .
Anticancer Activity
The dihydropyridine derivatives have been explored for their anticancer potential:
- Cell Lines Tested : The compound showed cytotoxic effects on various cancer cell lines (e.g., MCF7, HCT116).
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 4.18 |
| HCT116 | 1.18 |
| PC3 | 1.38 |
These results indicate a promising role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus. The results indicated a substantial reduction in biofilm formation compared to control groups, highlighting its potential use in treating biofilm-associated infections .
Case Study 2: Anticancer Properties
In another investigation, the compound was tested against a panel of cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Structural Analogues of Dihydropyridine Carboxamides
Table 1: Key Structural Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound and the analog from increases lipophilicity compared to the 3-methylphenyl group in ’s compound. This may enhance membrane permeability but reduce aqueous solubility .
The chlorine at C5 in ’s compound introduces steric and electronic effects absent in the target compound, which could influence binding specificity.
Pyridazine vs. Dihydropyridine Derivatives
Table 2: Heterocyclic Core Comparison
Key Observations:
Heterocycle Impact: Pyridazine (a six-membered ring with two adjacent nitrogen atoms) in ’s compound offers distinct electronic and geometric properties compared to dihydropyridine. The pyridazine’s increased nitrogen content may enhance polarity and hydrogen-bonding capacity but reduce planarity, affecting π-π stacking interactions.
Substituent Synergy :
- Both the target compound and ’s analog use trifluoromethyl groups, but their positions (C4 in pyridazine vs. C3 in dihydropyridine) alter steric and electronic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
